Didodecyl diselenide

Catalog No.
S15402098
CAS No.
M.F
C24H50Se2
M. Wt
496.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didodecyl diselenide

Product Name

Didodecyl diselenide

IUPAC Name

1-(dodecyldiselanyl)dodecane

Molecular Formula

C24H50Se2

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C24H50Se2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

WYBNBJUTWWUYEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Se][Se]CCCCCCCCCCCC

Didodecyl diselenide is an organoselenium compound characterized by its linear structure featuring two dodecyl chains attached to a central diselenide (Se-Se) bond. Its molecular formula is C24H50Se2C_{24}H_{50}Se_2, and it is recognized for its unique properties stemming from the presence of selenium, which imparts both hydrophobic and reactive characteristics to the molecule. This compound is a member of the diselenide family, analogous to disulfides, but with selenium substituting sulfur.

  • Oxidation: It can be oxidized to form selenoxides or selenones, which are important intermediates in various synthetic pathways.
  • Reduction: The compound can be reduced under specific conditions, leading to the formation of dodecylselenol or other selenium-containing compounds.
  • Self-assembled Monolayers Formation: Didodecyl diselenide can form self-assembled monolayers on gold surfaces through the cleavage of the Se-Se bond, facilitating the formation of gold-selenium bonds.

The synthesis of didodecyl diselenide can be achieved through various methods:

  • Direct Synthesis: A common approach involves the reaction of dodecanethiol with selenium sources under controlled conditions to yield didodecyl diselenide .
  • Oxidation of Dodecylselenol: Dodecylselenol can be oxidized using agents like hydrogen peroxide or iodine to produce didodecyl diselenide.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that utilize readily available chemicals and ambient conditions, enhancing efficiency and yield .

Didodecyl diselenide has several applications across different fields:

  • Nanotechnology: Utilized in the formation of self-assembled monolayers for nanoscale devices.
  • Biological Research: Potential applications in studying antioxidant mechanisms and cellular responses to oxidative stress.
  • Material Science: Acts as a precursor in synthesizing selenium-based materials with unique electronic properties.

Interaction studies involving didodecyl diselenide focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable interactions with metals, particularly gold, makes it valuable in surface chemistry applications. Additionally, its interactions with biological molecules could provide insights into its potential therapeutic uses.

Didodecyl diselenide shares similarities with several other organoselenium compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Didodecyl diselenideC24H50Se2C_{24}H_{50}Se_2Linear structure; forms self-assembled monolayers
Diphenyl diselenide(C6H5)2Se2(C_6H_5)_2Se_2Aromatic structure; used in organic synthesis
DioctyldiselenideC16H34Se2C_{16}H_{34}Se_2Similar structure; shorter alkyl chains
Didodecyl disulfideC24H50S2C_{24}H_{50}S_2Contains sulfur instead of selenium

Didodecyl diselenide is unique due to its longer dodecyl chains compared to dioctyldiselenide and its distinct properties arising from selenium's presence as opposed to sulfur in didodecyl disulfide. This structural difference contributes to varied chemical reactivity and potential applications in different domains.

The formation of didodecyl diselenide primarily relies on nucleophilic substitution reactions between selenium-based anions and alkyl halides. A well-established method involves the reduction of elemental selenium with sodium borohydride in aqueous media to generate sodium diselenide (Na~2~Se~2~), which subsequently reacts with bromododecane in a two-phase system. The general reaction proceeds as follows:

$$
\text{Se} + \text{NaBH}4 + \text{H}2\text{O} \rightarrow \text{Na}2\text{Se}2 + \text{B(OH)}3 + \text{H}2
$$

$$
\text{Na}2\text{Se}2 + 2 \text{C}{12}\text{H}{25}\text{Br} \rightarrow \text{C}{12}\text{H}{25}\text{Se-SeC}{12}\text{H}{25} + 2 \text{NaBr}
$$

Key optimization parameters include stoichiometric control of sodium borohydride relative to selenium. A molar ratio of 2:1 (NaBH~4~:Se) ensures complete reduction to Na~2~Se~2~ while minimizing side reactions. The nucleophilic attack by Se~2~^2−^ on bromododecane occurs in tetrahydrofuran (THF), which facilitates phase transfer between aqueous sodium diselenide and the organic alkyl halide. This method yields didodecyl diselenide in 40–85% purity after extraction with dichloromethane and crystallization from heptane-isopropyl alcohol mixtures.

Comparative studies reveal that alkyl bromides outperform chlorides or iodides in this reaction due to their balanced reactivity and stability under basic conditions. For instance, substituting bromododecane with chlorododecane reduces yields by 30–40%, attributed to slower reaction kinetics and competing elimination pathways.

Selenium-Based Precursor Utilization in Alkylation Processes

The synthesis of didodecyl diselenide necessitates precise handling of selenium precursors to avoid oxidation or disproportionation. Sodium diselenide (Na~2~Se~2~), generated in situ from selenium and sodium borohydride, serves as the critical intermediate. This precursor’s stability is highly dependent on reaction atmosphere and temperature; thus, syntheses are conducted under nitrogen at 50°C to prevent selenide oxidation to elemental selenium.

Alternative precursors, such as lithium diselenide (Li~2~Se~2~), have been explored but exhibit inferior reactivity with long-chain alkyl halides. Sodium-based systems remain preferred due to their compatibility with polar aprotic solvents like THF and dimethylformamide (DMF). Recent advances include the use of preformed sodium selenide (Na~2~Se) for diselenide synthesis, though this approach requires stringent anhydrous conditions to prevent hydrolysis.

A notable innovation involves the direct use of selenourea derivatives as selenium donors, though these methods are less efficient for didodecyl diselenide synthesis, yielding <20% under comparable conditions.

Solvent-Mediated Synthesis Optimization for Yield Enhancement

Solvent selection profoundly influences reaction efficiency and product isolation. THF-water biphasic systems are optimal for Na~2~Se~2~ generation and subsequent alkylation, achieving 75–85% yields of didodecyl diselenide. The table below summarizes solvent effects on yield and purity:

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
THF-H~2~O50188595
DMF-H~2~O50246882
Ethanol-H~2~O50244575
Acetonitrile-H~2~O50186088

THF’s superior performance stems from its ability to solubilize both Na~2~Se~2~ and bromododecane while minimizing side reactions. Post-synthesis, extraction with dichloromethane effectively partitions didodecyl diselenide into the organic phase, with residual sodium borate byproducts remaining in the aqueous layer. Crystallization from heptane-isopropyl alcohol at 0°C further enhances purity to >95%, as the diselenide’s low solubility in cold alcohols facilitates selective precipitation.

Time-dependent studies indicate that extending reaction durations beyond 18 hours in THF does not improve yields, suggesting rapid kinetic control under optimized conditions. Elevated temperatures (>60°C) promote diselenide decomposition, necessitating strict thermal regulation.

Didodecyl diselenide represents a significant member of the organoselenium compound family, characterized by its linear structure featuring two dodecyl chains attached to a central diselenide bond . With the molecular formula C₂₄H₅₀Se₂ and a molecular weight of 496.6 g/mol, this compound exhibits unique properties stemming from the presence of selenium atoms within its diselenide bridge [2]. The mechanistic understanding of diselenide bond dynamics in didodecyl diselenide provides crucial insights into the conformational behavior and molecular flexibility of long-chain alkyl diselenides [3].

Conformational Analysis Through Temperature-Dependent Nuclear Magnetic Resonance Spectroscopy

Temperature-dependent nuclear magnetic resonance spectroscopy has emerged as a powerful tool for investigating the conformational dynamics of diselenide compounds, particularly through the analysis of selenium-77 nuclear magnetic resonance chemical shifts [4] [5]. Studies on diselenide compounds have documented notable thermal shifts in selenium-77 nuclear magnetic resonance for more than fifty years, with diaryl and dialkyl diselenides exhibiting significantly larger temperature dependence compared to monoselenides and selenols [5] [6].

Research has demonstrated that diselenide compounds, including didodecyl diselenide, undergo linear downfield shifts in selenium-77 nuclear magnetic resonance with increasing temperatures between 298 to 400 Kelvin [4] [5]. The magnitude of these chemical shift changes varies considerably depending on the molecular structure, with alkyl diselenides showing distinct patterns compared to their aromatic counterparts [5]. For dialkyl diselenides, the thermal shifts typically range from 0.025 to 0.219 parts per million per Kelvin, indicating substantial conformational changes with temperature variation [5].

The conformational analysis reveals that didodecyl diselenide exhibits enhanced conformational flexibility compared to shorter alkyl chain diselenides [7] [8]. Temperature-dependent studies have shown that diselenide compounds explore additional conformational space beyond that observed in their disulfide analogs, with this effect being more pronounced in heterochiral systems [9] [7]. The increased flexibility stems from the larger atomic radius of selenium compared to sulfur, which allows for greater rotational freedom around the selenium-selenium bond [9].

Temperature Range (K)Chemical Shift Change (ppm/K)Conformational State
298-3200.066-0.104Ground state dominant
320-3600.070-0.110Mixed conformers
360-4000.080-0.120Twisted conformers prevalent

Molecular dynamics simulations have provided additional insights into the conformational behavior of long-chain diselenides like didodecyl diselenide [10]. These studies indicate that diselenide-containing chains exhibit reduced mobility compared to their disulfide counterparts, which affects the overall conformational dynamics [10]. The presence of selenium atoms influences the formation and stability of hydrogen bonds within the molecular system, leading to altered conformational preferences [10].

Rotational Barriers in Selenium-Selenium Bond Systems

The rotational barriers in selenium-selenium bond systems represent a fundamental aspect of diselenide chemistry, with significant implications for the molecular behavior of didodecyl diselenide [11]. Dynamic nuclear magnetic resonance studies have established that the barrier to rotation about the selenium-selenium bond in diselenides is approximately 6.3 kilocalories per mole, which is notably lower than the corresponding barrier in disulfide compounds [11].

Density functional theory calculations have provided detailed insights into the rotational energy profiles of diselenide bonds [4] [5]. The barrier to rotation from a dihedral angle of approximately 90 degrees through 180 degrees has been calculated to be around 4 kilocalories per mole in simple unencumbered diselenides [5]. This energy barrier is appropriate for observing significant conformational effects at moderate temperatures, explaining the temperature-dependent nuclear magnetic resonance behavior observed experimentally [5].

The rotational dynamics around the selenium-selenium bond in didodecyl diselenide involve sampling of different conformational states, with the ground state typically corresponding to a twisted conformation with a dihedral angle near 90 degrees [5] [12]. As temperature increases, the molecule gains sufficient thermal energy to access higher-energy conformations, including more twisted states that contribute to the observed chemical shift changes [5].

Dihedral Angle (degrees)Energy Barrier (kcal/mol)Conformational State
900.0 (reference)Ground state
1202.1Intermediate
1503.8Transition state
1804.0Maximum energy

Experimental studies on related diselenide compounds have shown that molecules with hindered rotation around the selenium-selenium bond exhibit significantly reduced thermal shifts in nuclear magnetic resonance [5]. For instance, compounds with bulky substituents that restrict rotation show thermal shifts as low as 0.009 parts per million per Kelvin, compared to 0.219 parts per million per Kelvin for unhindered systems [5]. This correlation strongly supports the hypothesis that rotational motion around the selenium-selenium bond is the primary source of temperature-dependent nuclear magnetic resonance behavior [5].

The bond dissociation energy of diselenide bonds has been calculated to be similar to or even greater than that of disulfide bonds, with values ranging from 148.8 to 184.7 kilojoules per mole depending on the substituents [13]. These relatively high bond dissociation energies contribute to the stability of the diselenide bridge while still allowing for rotational flexibility at moderate temperatures [13].

Solvent-Polarity Effects on Molecular Twisting Phenomena

Solvent polarity exerts significant influence on the molecular twisting phenomena observed in didodecyl diselenide and related diselenide compounds [14] [4] [15]. Studies examining the solvent effects on selenium-77 nuclear magnetic resonance chemical shifts have revealed that polar solvents cause shielding of selenium nuclei, while nonpolar solvents lead to different chemical shift patterns [14] [15].

Research has demonstrated that the magnitude of thermal shifts in diselenide compounds is highly dependent on the solvent environment [4] [5]. In dimethyl sulfoxide, diselenide compounds typically show larger thermal shifts compared to toluene, indicating that polar solvents enhance the population differences between conformational states [5]. The energy difference between skewed and coplanar structures is magnified in more polar solvents, with calculated values showing 4.15 kilocalories per mole in dimethyl sulfoxide compared to 4.51 kilocalories per mole in toluene for certain diselenide systems [5].

The solvent-dependent conformational behavior can be attributed to the differential stabilization of various twisted conformers [5]. Some conformers are more polar than others, and polar solvents preferentially stabilize these states, leading to altered population distributions as a function of temperature [5]. This solvent dependence provides additional evidence for the rotational mechanism underlying the temperature-dependent nuclear magnetic resonance behavior [5].

SolventPolarity ParameterThermal Shift (ppm/K)Energy Difference (kcal/mol)
Dimethyl sulfoxideHigh0.1044.15
ChloroformMedium0.0854.35
TolueneLow0.0704.51
CyclohexaneVery low0.0554.65

The molecular twisting phenomena in didodecyl diselenide are further influenced by the long alkyl chains, which can participate in intramolecular and intermolecular interactions with solvent molecules [16] [8]. The flexibility of the dodecyl chains allows for conformational adjustments that can accommodate different solvent environments, potentially affecting the overall molecular dynamics [8]. Studies on related compounds have shown that the length of alkyl chains attached to diselenide bonds significantly impacts their self-assembly behavior and conformational preferences [16] [8].

Computational studies have revealed that the bond angle and dihedral angle of diselenide bonds in different chain lengths play crucial roles in determining molecular flexibility [16] [8]. For compounds with longer chains, such as didodecyl diselenide, the bond angles closer to 90 degrees contribute to enhanced flexibility and improved ability to balance intermolecular forces [16] [8]. This geometric optimization allows for more stable molecular assemblies and contributes to the unique solvent-dependent behavior observed experimentally [16] [8].

Didodecyl diselenide functions as a versatile catalyst in organoselenium chemistry through redox-mediated pathways that exploit the unique electronic properties of selenium. The compound exhibits exceptional capability in promoting anion exchange reactions, particularly in copper selenide systems where it facilitates superior selenium incorporation compared to traditional selenium sources [1]. At elevated temperatures ranging from 200-260°C, didodecyl diselenide demonstrates remarkable efficiency as a thermal transformation promoter, achieving complete conversion in high-temperature anion exchange processes with a selenium-to-sulfur mole ratio of 3.7 ± 0.5, significantly exceeding the 0.9 ± 0.1 ratio observed with conventional selenium/dodecanethiol systems [1].

The catalytic mechanism involves the homolytic cleavage of the selenium-selenium bond under thermal conditions, generating reactive selenium radicals that initiate nucleophilic displacement reactions [2]. These radically-mediated processes proceed through triselenoide-like transition states, similar to the well-established disulfide exchange mechanisms but with enhanced reactivity due to the lower bond dissociation energy of selenium-selenium bonds (172 kJ/mol) compared to sulfur-sulfur bonds (240 kJ/mol) [3]. The redox versatility of didodecyl diselenide enables its participation in multiple oxidation states, from Se(-I) in the diselenide form to Se(+IV) in selenone intermediates, facilitating diverse synthetic transformations under mild conditions [4].

Cyclization reactions represent another significant application where didodecyl diselenide serves as an effective catalyst. The compound promotes selenocyclization processes with yields ranging from 65-96%, operating through electrophilic selenium activation mechanisms [2]. The catalytic cycle involves initial oxidation of the diselenide to generate electrophilic selenium species, followed by intramolecular cyclization and subsequent regeneration of the selenium catalyst through reduction processes [5]. This redox cycling enables catalytic turnover while maintaining high selectivity and functional group tolerance [4].

Diselenide-Thiol Exchange Mechanisms in Dynamic Covalent Systems

The diselenide-thiol exchange represents a fundamental dynamic covalent process where didodecyl diselenide participates through nucleophilic substitution mechanisms. These reactions proceed via SN2-type pathways involving the attack of thiolate anions on selenium centers, forming triselenoide transition states that facilitate bond metathesis [6]. The exchange kinetics follow first-order behavior with respect to both diselenide and thiol concentrations, indicating bimolecular reaction mechanisms with rate constants that are significantly higher than corresponding disulfide exchange processes [7].

Dynamic equilibrium in diselenide-thiol systems is established through reversible exchange reactions that can be modulated by environmental conditions including pH, temperature, and ionic strength [8]. The nucleophilic character of selenide centers makes them more reactive than sulfur analogs, enabling rapid equilibration in mixed selenium-sulfur systems [7]. Thermodynamic control is achieved through the relative stability of different selenide-thiol combinations, with entropy-driven processes favoring statistical distributions of exchange products [3].

The mechanistic pathway involves initial deprotonation of thiol groups to generate nucleophilic thiolate species, followed by nucleophilic attack on the electrophilic selenium center of the diselenide bond [6]. The resulting mixed selenosulfide intermediate undergoes rapid equilibration through subsequent exchange processes, ultimately reaching thermodynamic equilibrium where product distribution reflects the relative stability of various selenium-sulfur combinations [9]. This dynamic behavior enables the formation of adaptive networks with self-healing properties and stimuli-responsive characteristics [10].

Catalytic applications of diselenide-thiol exchange include the acceleration of disulfide formation and the mediation of redox processes in biological systems [11]. The higher redox potential of diselenide bonds (-257 mV) compared to simple diselenide compounds enables selective reduction by cellular reductants including thioredoxin and glutathione systems [11]. This redox selectivity makes didodecyl diselenide particularly effective in biocompatible catalytic systems where controlled thiol-disulfide exchange is required [8].

Chelation Effects in Transition Metal Catalysis

Didodecyl diselenide exhibits significant chelation effects with transition metals, forming stable coordination complexes that enhance catalytic activity across various transformations [12] [13]. The selenium donor atoms provide soft Lewis base character that complements soft Lewis acid metal centers, particularly palladium, platinum, and gold complexes [14]. Bidentate coordination through both selenium atoms creates chelate rings with enhanced thermodynamic stability compared to monodentate selenium ligands [13].

Palladium complexes incorporating didodecyl diselenide demonstrate remarkable catalytic enhancement in cross-coupling reactions, including Heck, Suzuki-Miyaura, and Buchwald-Hartwig transformations [13]. The selenium ligands provide π-acid activation of organic substrates while maintaining high stability under catalytic conditions [15]. Rate enhancements of 20-30 fold have been observed compared to corresponding sulfur-ligated systems, attributed to the superior σ-donor and π-acceptor properties of selenium [16].

Iron-catalyzed processes benefit significantly from selenium coordination effects, particularly in radical-mediated transformations [17]. The iron-selenium interaction facilitates electron transfer processes and radical generation, enabling mild cyclization reactions and oxidative functionalizations [17]. Complete conversion is typically achieved under ambient conditions, demonstrating the activating effect of selenium coordination on iron catalytic centers [18].

Copper systems show variable coordination modes with didodecyl diselenide, ranging from monodentate selenium binding to bridging coordination in polynuclear complexes [18]. These coordination complexes exhibit enhanced electrocatalytic activity with high current densities in electrochemical applications [18]. The selenium coordination improves electron transfer kinetics and catalyst stability under electrochemical conditions [18].

Ruthenium-selenium complexes demonstrate exceptional performance in oxygen reduction reactions, with improved methanol tolerance compared to platinum-based catalysts [19]. The mixed selenium-sulfur coordination environment creates unique electronic properties that enhance catalytic selectivity and poison resistance [19]. Gold-selenium interactions enable selective surface modification and catalytic activation through strong selenium-gold bonds that facilitate electron transfer processes .

The mechanistic basis for these chelation effects involves electronic modification of metal centers through σ-donation and π-backbonding interactions with selenium donors [13]. The larger atomic radius and lower electronegativity of selenium compared to sulfur result in stronger metal-ligand interactions and enhanced electron density at metal centers [15]. These electronic effects translate to increased catalytic activity, improved selectivity, and enhanced stability under reaction conditions [16].

Exact Mass

498.22430 g/mol

Monoisotopic Mass

498.22430 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-11-2024

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